molecular formula C7H10O3 B13839062 6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde

6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde

Cat. No.: B13839062
M. Wt: 142.15 g/mol
InChI Key: RQJVIXYRVIQTDC-UHFFFAOYSA-N
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Description

6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde is an organic compound that belongs to the class of dioxines It is characterized by a dioxine ring with an ethyl group at the 6th position and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted dihydroxy compounds with aldehydes in the presence of acid catalysts. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 6-Ethyl-2,3-dihydro-1,4-dioxine-5-carboxylic acid.

    Reduction: 6-Ethyl-2,3-dihydro-1,4-dioxine-5-methanol.

    Substitution: Various substituted dioxines depending on the substituent introduced.

Scientific Research Applications

6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: Contains a carboxamide group instead of an aldehyde group.

    2,3-Dihydrothieno[3,4-b][1,4]dioxine: Contains a sulfur atom in the ring structure.

Uniqueness

6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the dioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

6-ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde

InChI

InChI=1S/C7H10O3/c1-2-6-7(5-8)10-4-3-9-6/h5H,2-4H2,1H3

InChI Key

RQJVIXYRVIQTDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OCCO1)C=O

Origin of Product

United States

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